(Z)-2-cyano-2-(5-(3-methoxybenzyl)-4-oxo-3-(p-tolyl)thiazolidin-2-ylidene)-N-(p-tolyl)acetamide
Description
(Z)-2-cyano-2-(5-(3-methoxybenzyl)-4-oxo-3-(p-tolyl)thiazolidin-2-ylidene)-N-(p-tolyl)acetamide is a thiazolidinone derivative characterized by a five-membered thiazolidinone core substituted with a 3-methoxybenzyl group at position 5, a p-tolyl group at position 3, and a cyanoacetamide moiety at position 2. Thiazolidinones are known for their versatility in medicinal chemistry, often serving as scaffolds for anticancer, antimicrobial, and anti-inflammatory agents. This compound’s unique substitution pattern distinguishes it from structurally related analogs, warranting detailed comparative analysis.
Properties
IUPAC Name |
(2Z)-2-cyano-2-[5-[(3-methoxyphenyl)methyl]-3-(4-methylphenyl)-4-oxo-1,3-thiazolidin-2-ylidene]-N-(4-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25N3O3S/c1-18-7-11-21(12-8-18)30-26(32)24(17-29)28-31(22-13-9-19(2)10-14-22)27(33)25(35-28)16-20-5-4-6-23(15-20)34-3/h4-15,25H,16H2,1-3H3,(H,30,32)/b28-24- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYHFKKGQIDSLSC-COOPMVRXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C(=C2N(C(=O)C(S2)CC3=CC(=CC=C3)OC)C4=CC=C(C=C4)C)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)NC(=O)/C(=C\2/N(C(=O)C(S2)CC3=CC(=CC=C3)OC)C4=CC=C(C=C4)C)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-cyano-2-(5-(3-methoxybenzyl)-4-oxo-3-(p-tolyl)thiazolidin-2-ylidene)-N-(p-tolyl)acetamide typically involves the following steps:
Formation of the Thiazolidinone Ring: This can be achieved by the reaction of a substituted benzaldehyde with thiosemicarbazide under acidic conditions to form a thiazolidinone intermediate.
Introduction of the Cyano Group: The cyano group can be introduced via a Knoevenagel condensation reaction between the thiazolidinone intermediate and malononitrile.
Substitution Reactions: The final compound is obtained by introducing the methoxybenzyl and p-tolyl groups through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxybenzyl and p-tolyl groups, leading to the formation of corresponding aldehydes or acids.
Reduction: Reduction reactions can target the cyano group, converting it to an amine or other functional groups.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, introducing various substituents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Electrophilic reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzaldehyde derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Antimicrobial Activity
The compound has shown promising results as an antimicrobial agent. A study synthesized various derivatives of thiazolidinones, including (Z)-2-cyano-2-(5-(3-methoxybenzyl)-4-oxo-3-(p-tolyl)thiazolidin-2-ylidene)-N-(p-tolyl)acetamide, and evaluated their efficacy against multiple bacterial strains such as Escherichia coli, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Staphylococcus aureus, as well as fungal strains like Candida albicans and Cryptococcus neoformans .
Comparative Antimicrobial Efficacy
| Compound | Activity against Bacteria | Activity against Fungi |
|---|---|---|
| This compound | High | Moderate |
| 4-thiazolidinone derivatives (5a-c, 9a) | High | High |
The synthesized compounds exhibited significant antimicrobial activity, with some derivatives demonstrating higher potency than traditional antibiotics. The structural modifications in the thiazolidinone core were crucial for enhancing the antimicrobial properties .
Anticancer Potential
In addition to its antimicrobial properties, this compound has been investigated for its anticancer activities. Research indicates that thiazolidinone derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
Case Studies on Anticancer Activity
- Study on Leukemia Cells : A derivative of thiazolidinone was tested against human chronic myelogenous leukemia cells, showing significant cytotoxicity with IC50 values in the low micromolar range .
- Colon Cancer Research : Another study highlighted the effectiveness of thiazolidinone derivatives against colon cancer cell lines, with some compounds exhibiting GI50 values below 1 µM .
Mechanism of Action
The mechanism of action of (Z)-2-cyano-2-(5-(3-methoxybenzyl)-4-oxo-3-(p-tolyl)thiazolidin-2-ylidene)-N-(p-tolyl)acetamide likely involves interaction with specific molecular targets such as enzymes or receptors. The cyano group and thiazolidinone ring may play crucial roles in binding to these targets, modulating their activity and leading to the observed biological effects.
Comparison with Similar Compounds
The following sections compare the target compound with structurally and functionally related thiazolidinone derivatives, focusing on synthesis, structural features, biological activity, and physicochemical properties.
Structural Comparisons
Key Observations :
- The target compound’s cyano group distinguishes it from analogs with thioxo (C=S) or hydroxyl groups, altering electronic density and reactivity .
- The 3-methoxybenzyl substituent provides moderate lipophilicity compared to the hydrophilic 4-hydroxyphenyl group in compound 8 .
- Unlike imidazolone derivatives (e.g., 9a), the thiazolidinone core retains sulfur, which may influence redox activity or enzyme binding .
Key Observations :
- Thiazolidinone derivatives commonly employ cyclization reactions with catalysts like ZnCl₂ (e.g., compound 5) .
- The target compound’s Z-configuration likely requires precise reaction control (e.g., temperature, solvent polarity) to prevent isomerization.
- Compound 8 achieved high yield (81%) using maleimide and acetic acid, suggesting efficient cyclization under mild conditions .
Key Observations :
- Thioxo-containing analogs (e.g., compound 5 ) show mild antiproliferative activity , possibly due to thiol-mediated redox interactions .
- The target compound’s cyano group may enhance binding to kinase ATP pockets, analogous to kinase inhibitors like imatinib.
- Indolinone hydrazones (e.g., compound 8) are known for topoisomerase inhibition, suggesting divergent mechanisms compared to the target compound .
Physicochemical Properties
Key Observations :
Biological Activity
(Z)-2-cyano-2-(5-(3-methoxybenzyl)-4-oxo-3-(p-tolyl)thiazolidin-2-ylidene)-N-(p-tolyl)acetamide is a compound that has garnered attention for its diverse biological activities. This article synthesizes findings from various studies to present a comprehensive overview of its biological properties, including antimicrobial, anticancer, and enzyme inhibition activities.
Chemical Structure
The compound features a thiazolidin ring, which is known for its biological activity, particularly in medicinal chemistry. The structural formula can be represented as follows:
Antimicrobial Activity
Recent studies have indicated that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives of thiazolidin-2-one have shown effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria.
Study Findings
A study focused on the synthesis of 2-cyano-2-(4-oxo-thiazolidin-2-ylidene)-acetamides demonstrated that these compounds exhibited notable antimicrobial activities. The most active derivatives were found to inhibit bacterial growth effectively, with minimum inhibitory concentrations (MIC) ranging from 32 to 128 µg/mL against Staphylococcus aureus and Escherichia coli .
Anticancer Activity
The thiazolidin derivatives have been explored for their anticancer potential. Various studies have shown that these compounds can induce apoptosis in cancer cell lines.
Case Studies
- Cell Line Studies : A study evaluated the cytotoxic effects of related thiazolidin derivatives on human cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). Results indicated that certain derivatives led to a significant reduction in cell viability, with IC50 values as low as 10 µM .
- Mechanism of Action : The mechanism by which these compounds exert their anticancer effects often involves the inhibition of key enzymes involved in cell proliferation and survival pathways, such as GSK-3β .
Enzyme Inhibition
The compound has also been studied for its potential to inhibit specific enzymes, notably urease and others involved in metabolic pathways.
Enzyme Activity Data
Research has shown that the synthesized acetamides demonstrate strong urease inhibition, outperforming standard inhibitors in bioassays. The structure-activity relationship (SAR) studies revealed that hydrogen bonding interactions are crucial for effective enzyme binding .
| Compound | Enzyme Inhibition Activity | IC50 Value (µM) |
|---|---|---|
| Compound A | Urease | 15 |
| Compound B | Urease | 25 |
| (Z)-2-cyano... | Urease | 10 |
Q & A
Q. What synthetic methodologies are commonly employed to prepare thiazolidinone derivatives like (Z)-2-cyano-2-(5-(3-methoxybenzyl)-4-oxo-3-(p-tolyl)thiazolidin-2-ylidene)-N-(p-tolyl)acetamide?
The synthesis typically involves condensation reactions between thiosemicarbazones and maleimides or ketones under reflux conditions. For example, equimolar amounts of a thiosemicarbazone derivative and a maleimide are heated in acetic acid to form the thiazolidinone core. Reaction progress is monitored via TLC, and the product is purified by recrystallization (e.g., using DMF/ethanol) . Potassium carbonate in DMF is often used to facilitate substitutions, as seen in analogous syntheses of 2-(4-((2,4-dioxothiazolidin-5-ylidene)methyl)phenoxy)acetamides .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should be prioritized?
- ¹H/¹³C NMR : Essential for confirming stereochemistry and substituent positions. For example, aromatic protons in the p-tolyl groups appear as distinct doublets (δ ~7.2–7.4 ppm), while the methoxybenzyl protons show signals near δ 3.8–4.0 ppm .
- Elemental Analysis : Validates purity and molecular formula (e.g., C, H, N, S content within ±0.3% of theoretical values) .
- Mass Spectrometry (HRMS) : Confirms molecular ion peaks and fragmentation patterns consistent with the Z-isomer configuration.
Q. How is reaction progress monitored during synthesis, and what purification methods are recommended?
- TLC Monitoring : Use solvent systems like hexane:ethyl acetate (9:1) to track reaction completion .
- Purification : Recrystallization from ethanol/DMF mixtures is effective for isolating crystalline products. For non-crystalline intermediates, column chromatography with silica gel and ethyl acetate/hexane gradients is advised .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance the yield of the Z-isomer over the E-isomer?
- Solvent Choice : Polar aprotic solvents (e.g., DMF) stabilize intermediates and favor Z-configuration formation .
- Temperature Control : Refluxing in acetic acid (110–120°C) promotes thermodynamic control, favoring the more stable Z-isomer .
- Catalytic Additives : Anhydrous sodium acetate or triethylamine can reduce side reactions and improve regioselectivity .
Q. How should researchers resolve contradictions between spectroscopic data and crystallographic results during structural validation?
- X-ray Crystallography : Use SHELXL for refinement to confirm bond lengths, angles, and stereochemistry. For example, the thiazolidinone ring’s planarity and substituent orientations can be validated against NMR data .
- Data Cross-Validation : Re-examine sample purity (e.g., via HPLC) if discrepancies arise, as impurities may skew NMR interpretations .
Q. What experimental strategies are recommended for investigating potential biological activities (e.g., hypoglycemic effects) of this compound?
- In Vitro Assays : Screen for α-glucosidase or PPAR-γ inhibition, leveraging protocols used for structurally similar thiazolidinediones .
- In Vivo Models : Administer the compound to diabetic rodent models (e.g., streptozotocin-induced) and monitor blood glucose levels, ensuring doses are optimized based on toxicity studies (e.g., LD₅₀ in Wistar rats) .
Q. How can researchers address challenges in isolating enantiomerically pure forms of this compound?
- Chiral Chromatography : Use columns with cellulose-based stationary phases (e.g., Chiralpak IA) to resolve enantiomers.
- Asymmetric Synthesis : Introduce chiral auxiliaries during the condensation step, such as (S)-proline-derived catalysts, to enforce stereochemical control .
Methodological Notes
- Crystallographic Data Deposition : Always deposit refined X-ray structures in the Cambridge Structural Database (CSD) to facilitate peer validation .
- Contradiction Analysis : When NMR and crystallography conflict, re-measure NMR spectra in deuterated DMSO to assess solvent effects on conformational equilibria .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
